5-Fluoro-alpha-d-glucopyranosyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

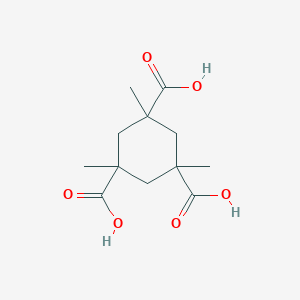

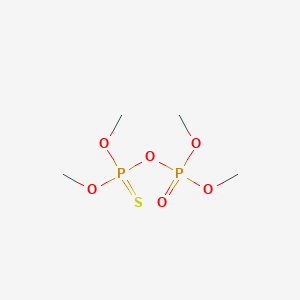

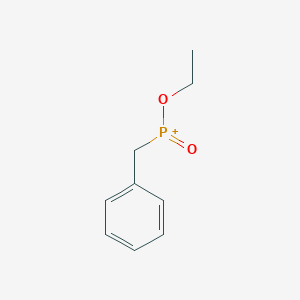

5-Fluoro-alpha-d-glucopyranosyl fluoride, also known as alpha-D-glucosyl fluoride, D-glucosyl fluoride, or glucosyl fluoride, is a type of D-saccharide . It has a molecular formula of C6H11FO5 and a molecular weight of 182.147 . It is identified by the isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O .

Synthesis Analysis

The synthesis of 5-Fluoro-alpha-d-glucopyranosyl fluoride involves the use of a mechanism-based reagent . The reagent is used to trap a glycosyl–enzyme intermediate and identify the catalytic nucleophile at the active site of Aspergillus niger α-glucosidase . The enzyme is incubated with 5FαGlcF, followed by peptic proteolysis and comparative liquid chromatography/MS mapping .Molecular Structure Analysis

The molecular structure of 5-Fluoro-alpha-d-glucopyranosyl fluoride is characterized by its isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O . This notation represents the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-alpha-d-glucopyranosyl fluoride are primarily catalyzed hydrolysis reactions . These reactions are facilitated by inverting glycoside hydrolases (GHs), which are enzymes that catalyze the hydrolytic cleavage of glycosidic bonds .Physical And Chemical Properties Analysis

5-Fluoro-alpha-d-glucopyranosyl fluoride has a molecular weight of 182.147 and a molecular formula of C6H11FO5 . It is a type of D-saccharide . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .将来の方向性

The future directions of research on 5-Fluoro-alpha-d-glucopyranosyl fluoride could involve further exploration of its enzymatic synthesis . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Understanding the structure and catalytic mechanism of fluorinase could provide valuable insights into fluorobiochemistry .

特性

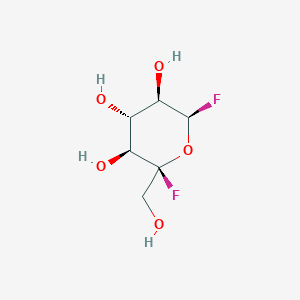

IUPAC Name |

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHYRMVVRYCAON-RWOPYEJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-alpha-d-glucopyranosyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

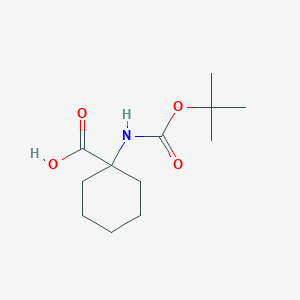

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)